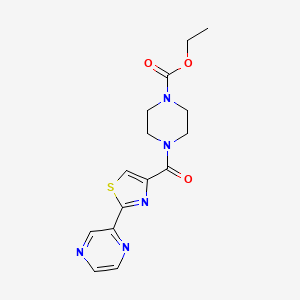

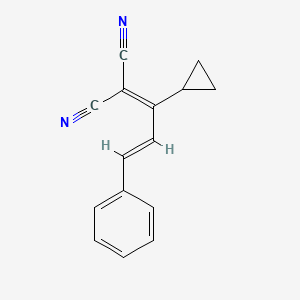

![molecular formula C16H23NO4 B2503814 叔丁基(3R)-3-[(4-羟基苯基)甲基]吗啉-4-羧酸酯 CAS No. 2377004-32-3](/img/structure/B2503814.png)

叔丁基(3R)-3-[(4-羟基苯基)甲基]吗啉-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carboxylate derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives is a topic of interest in several studies. For instance, an improved synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a high yield and enantiomeric excess . Similarly, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine demonstrates the use of Boc protection and amidation steps, which are common in the synthesis of tert-butyl carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined by X-ray crystallographic analysis, revealing the presence of aromatic π-stacking interactions and hydrogen bonding . Similarly, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carboxylate derivatives is diverse. For instance, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative resulted in high diastereoselectivities, producing important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate involved reactions such as displacement, acylation, and Wittig cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the presence of tert-butyl groups typically increases the steric bulk, which can influence the reactivity and solubility of the compounds. The hyperpolarizability of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests potential for nonlinear optical properties . Additionally, the biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed moderate anthelmintic activity, indicating the potential medicinal applications of these derivatives .

科学研究应用

空间位阻环己二烯的非寻常合成和结构

科米萨罗夫等人(1991)的论文讨论了衍生自4-[α-吗啉代-α-(2-羟基苯基)]甲基-2,6-二-(叔丁基)-苯酚的新型空间位阻环己二烯的非寻常合成和热致变色性质。该研究重点阐述了这些化合物的结构特征如何影响其热致变色性质,这对于各种科学应用而言至关重要 (科米萨罗夫等人,1991)。

作用机制

Target of action

The compound “Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate” is a type of tertiary butyl ester . Tertiary butyl esters are widely used in synthetic organic chemistry

Mode of action

Tertiary butyl esters are generally known for their reactivity and are often used in chemical transformations .

属性

IUPAC Name |

tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-8-9-20-11-13(17)10-12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTQLGJFIPZFJB-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

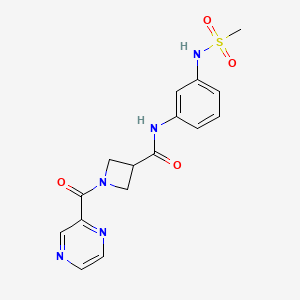

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)

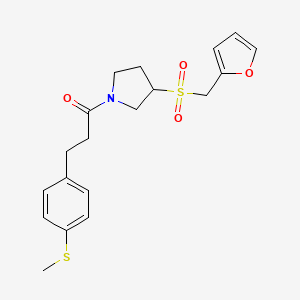

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

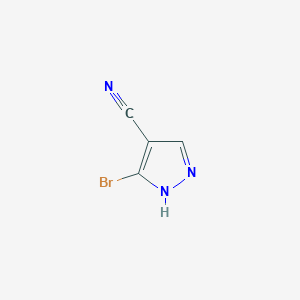

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)